![molecular formula C24H22N4O5S B2502497 N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide CAS No. 451465-21-7](/img/structure/B2502497.png)
N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide is a derivative of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide, which has been synthesized and studied for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in the production of melanin, and its inhibition is of interest for the treatment of hyperpigmentation disorders. The compound features a furan moiety, a quinazolinone core, and a nitrophenyl group, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives was achieved through a reaction involving isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This process was facilitated by the use of p-TSA as a catalyst and ultrasound irradiation at room temperature, which provided a high yield of the desired products in a short reaction time . The use of ultrasound is a notable aspect of the synthesis, as it can enhance reaction rates and improve yields.
Molecular Structure Analysis
The molecular structure of the synthesized compounds was confirmed using various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of the furan ring, the quinazolinone core, and the nitrophenyl group can be inferred from the spectral data.
Chemical Reactions Analysis
The related compounds synthesized in the study were found to be potent tyrosinase inhibitors, with IC50 values significantly lower than that of the standard kojic acid . The kinetics mechanism for one of the compounds was analyzed using Lineweaver-Burk plots, which indicated non-competitive inhibition through the formation of an enzyme-inhibitor complex. This suggests that the compound binds to the enzyme in a way that does not directly compete with the natural substrate.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, were not explicitly detailed in the provided data. However, the high yield and the ambient temperature conditions of the synthesis suggest that the compounds are stable under these conditions. The ability of the compounds to inhibit tyrosinase and their DPPH free radical scavenging ability indicate that they have significant chemical reactivity, which is relevant for their potential therapeutic use .
科学的研究の応用
Synthesis and Transformations
Researchers have focused on synthesizing novel hetarylquinolines, highlighting the versatility of compounds structurally related to N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide in producing biologically active derivatives. For instance, the synthesis of hetarylquinolines containing thiazolidine and dihydrothiazole rings demonstrates the chemical reactivity and potential for generating compounds with various biological applications (Aleqsanyan & Hambardzumyan, 2021).
Anticancer and Antituberculosis Applications
Some derivatives structurally related to the query compound have been explored for their anticancer and antituberculosis activities. For example, quinazoline derivatives, including those incorporating furan and phenyl groups, have been synthesized and evaluated for their potential as diuretic, antihypertensive, and anti-diabetic agents, suggesting a broad spectrum of pharmacological applications (Rahman et al., 2014). Additionally, novel derivatives with anticancer and anti-inflammatory properties have been synthesized, highlighting the therapeutic potential of these compounds in treating various diseases (Chen et al., 2006).
Neurokinin-1 Receptor Antagonism
Compounds with structural elements similar to the query molecule have been identified as potent neurokinin-1 (NK1) receptor antagonists. These findings underscore the potential for developing new therapeutic agents for conditions such as emesis and depression (Harrison et al., 2001).
Enzyme Inhibition for Chemotherapy and Malaria Treatment
Further research into analogues of furan-amidines, including those incorporating quinazoline and furan moieties, has been conducted to explore their use as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c29-22(25-15-19-8-5-13-33-19)11-4-12-27-23(30)20-9-1-2-10-21(20)26-24(27)34-16-17-6-3-7-18(14-17)28(31)32/h1-3,5-10,13-14H,4,11-12,15-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAVQSMWUPPIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

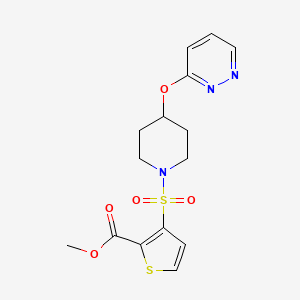

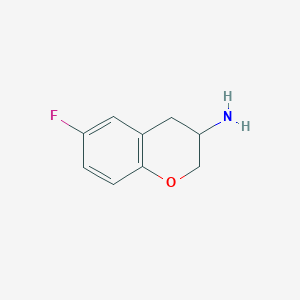
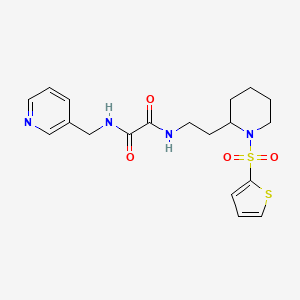
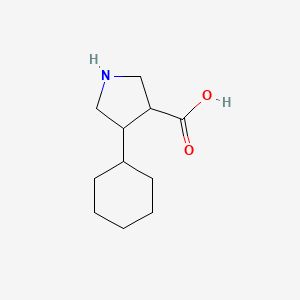
![1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502420.png)
![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)
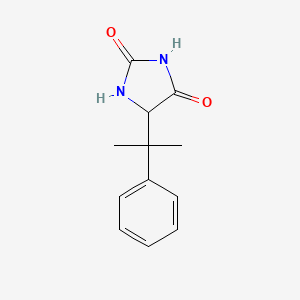
![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)
![N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2502431.png)
![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)
